

jatrorrhizine chemical synthesis methods

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Compound Focus: Jatrorrhizine

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Synthesis Methods and Quantitative Data

The table below summarizes the core methods for producing **jatrorrhizine**, highlighting a significant recent advancement in biosynthesis.

Method	Key Steps / Modules	Overall Yield / Titer	Key Challenges / Advancements
Chemical Synthesis [1] [2]	1. Pictet–Spengler reaction (phenethylamine + 2,2-dimethoxyacetaldehyde) 2. Reductive amination (with 2,3-dimethoxybenzaldehyde) 3. Friedel–Crafts cyclization 4. Oxidation	20% overall yield [2] Produces isomerically pure jatrorrhizine . [2]	Enzyme Cascade Biosynthesis [3]
BIA Module:	CAR (carboxylic acid reductase) + NCS (norcoclaurine synthase) 2. MT Module:	6OMT (O-methyltransferase) + CNMT (N-methyltransferase) 3. BBE Module:	BBE (berberine bridge enzyme) 4. S9OMT Module:
S9OMT (scoulerine-9-O-methyltransferase)	2.44 g/L (for Rotundine, a related alkaloid);	Critical intermediate (S)-scoulerine at 3.19 g/L [3]	Addressed the major challenge of heterologous BBE expression via chaperone co-expression, promoter engineering, and directed evolution. [3]

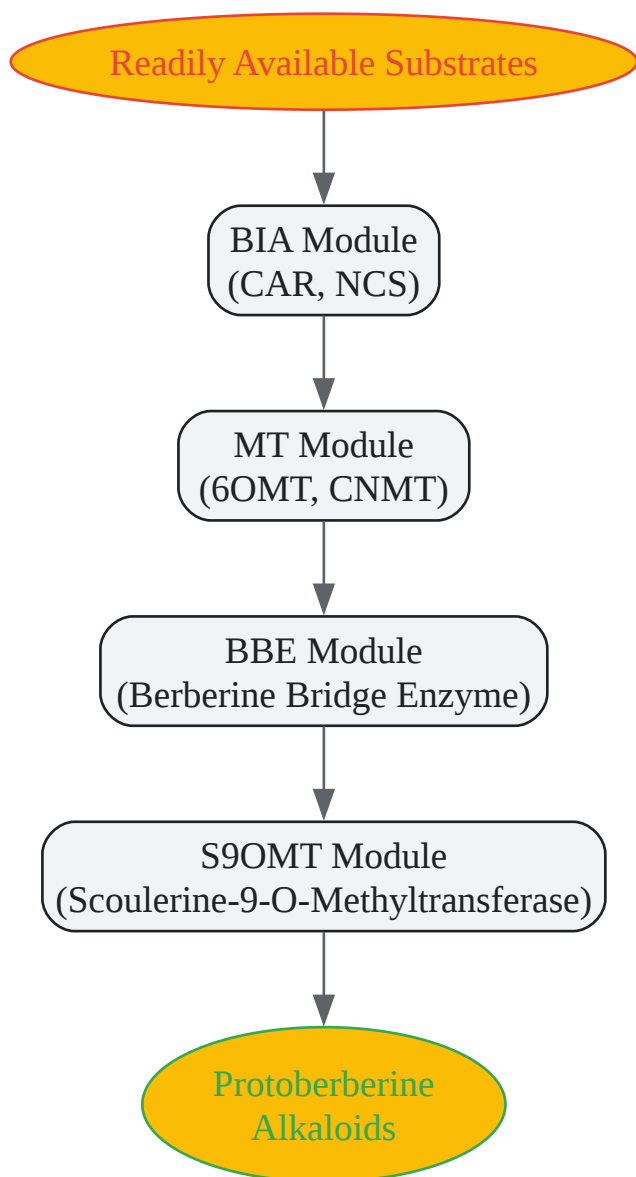
Experimental Protocol: Enzyme Cascade Biosynthesis

The 2025 *Nature Communications* protocol represents the state-of-the-art for the biosynthesis of protoberberine alkaloids like **jatrorrhizine** [3].

- **Enzyme Expression and Purification:** The genes for the required enzymes (e.g., TpCAR, TfNCS, Ps6OMT, CjCNMT, EcBBE, S9OMT) are cloned and heterologously expressed in *E. coli*. The enzymes are then purified using affinity chromatography for *in vitro* assays [3].
- **In Vitro Cascade Validation:** The cascade is validated in a modular fashion.
 - The **BIA module** is tested by incubating substrate **1a** (2-(3-hydroxy-4-methoxyphenyl) acetic acid) with dopamine, CAR, and NCS to form **(S)-3a**.
 - The **MT module** is tested by adding 6OMT and CNMT to the product of the first module, successfully producing **(S)-reticuline**.
 - Finally, the **BBE and S9OMT modules** are introduced to convert (S)-reticuline into the final protoberberine alkaloid [3].
- **One-Pot Whole-Cell Catalysis:** For scalable production, engineered *E. coli* cells expressing the necessary enzyme sets are used as biocatalysts in a one-pot reaction. The process involves systematic optimization, including:
 - **Molecular chaperone co-expression** to improve protein folding.
 - **Promoter engineering** to fine-tune gene expression levels.
 - **Directed evolution** of key enzymes like BBE to enhance activity and solubility.
 - **Cofactor enhancement** strategies to support enzymatic reactions [3].

Enzyme Cascade Biosynthesis Workflow

The following diagram illustrates the concise, six-enzyme cascade designed for efficient production of protoberberine alkaloids, streamlining the complex natural biosynthetic pathway [3].



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This workflow shows the simplified manufacturing route for protoberberine alkaloids like **jatrorrhizine**, which bypasses difficult P450 modification steps present in the natural pathway [3].

Key Research Implications

- **Overcoming a Key Bottleneck:** The successful heterologous expression and engineering of the **berberine bridge enzyme (BBE)** is a critical achievement, as this has been a major limiting factor in the microbial production of protoberberine alkaloids [3].

- **Platform for Derivative Synthesis:** This enzyme cascade is also designed to be a flexible platform. By incorporating halogenase enzymes or using alternative substrates, the system can generate **unnatural halogenated protoberberine alkaloids**, introducing structural diversity for drug development [3].

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References

1. Jatrorrhizine: A Review of Sources, Pharmacology ... [pmc.ncbi.nlm.nih.gov]
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3. A concise enzyme cascade enables the manufacture of ... [nature.com]

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